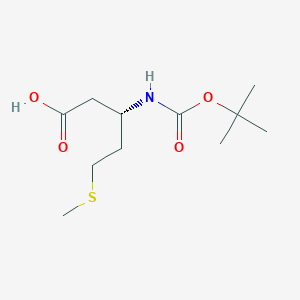

Ácido (S)-3-((terc-butoxicarbonil)amino)-5-(metiltio)pentanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

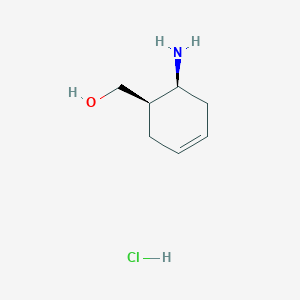

The synthesis of similar compounds involves multiple steps, including protection, selective reduction, and reactions with various reagents. For instance, one method for synthesizing related compounds involves the reaction of tert-butoxycarbonyl-protected amino acids with aldehydes in the presence of reagents like sodium cyanoborohydride in methanol, demonstrating the versatility and complexity of synthetic strategies for amino acid derivatives (Maity & Strömberg, 2014).

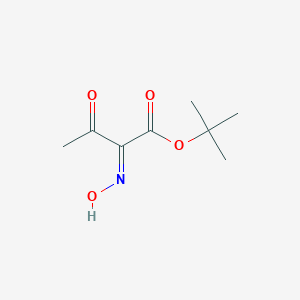

Molecular Structure Analysis

The molecular structure of compounds in this category often features tert-butoxycarbonyl (Boc) as a protective group for amino functionalities, which plays a critical role in the stereochemistry and reactivity of these molecules. X-ray crystallography and NMR techniques are typically employed to elucidate the molecular conformation and stereochemistry (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

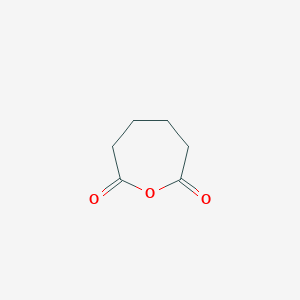

Compounds with tert-butoxycarbonyl protection are involved in various chemical reactions, including substitutions, reductions, and cyclizations, leading to a wide range of functionalized amino acids and derivatives. These reactions are pivotal for the synthesis of peptides, peptidomimetics, and other bioactive molecules (Li et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline forms, are influenced by the specific functional groups and stereochemistry of the compound. These properties are crucial for the purification and application of these compounds in further chemical synthesis and drug development (Dinesh et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the functional groups present in the molecule. For instance, the tert-butoxycarbonyl group is a common protecting group that can be removed under acidic conditions, allowing for the selective deprotection and further functionalization of the amino acid derivatives (Kowalski et al., 2009).

Aplicaciones Científicas De Investigación

Sistemas de microreactores de flujo

Los sistemas de microreactores de flujo se benefician del uso de compuestos como el ácido (S)-3-((terc-butoxicarbonil)amino)-5-(metiltio)pentanoico para la introducción directa del grupo Boc en varios compuestos orgánicos. Este proceso es más eficiente y sostenible en comparación con las reacciones tradicionales en lote .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFKPNZCUUZRLA-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947298 |

Source

|

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244251-20-5 |

Source

|

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)